molecular formula C26H29NO7 B3685616 METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B3685616
M. Wt: 467.5 g/mol
InChI Key: CVTWAQIJVCIWJM-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrole core, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of multiple functional groups, including methoxy, ethoxy, and hydroxyl groups, suggests that this compound may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE likely involves multiple steps, including the formation of the pyrrole ring and the introduction of various substituents. Common synthetic routes may include:

    Pyrrole Ring Formation: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Substituent Introduction: Functional groups such as methoxy, ethoxy, and hydroxyl groups can be introduced through various organic reactions, including alkylation, acylation, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE may have various scientific research applications, including:

    Chemistry: Study of its reactivity and synthesis of derivatives.

    Biology: Investigation of its biological activity and potential as a drug candidate.

    Medicine: Exploration of its therapeutic potential for treating diseases.

    Industry: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE would depend on its specific molecular targets and pathways. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE may include other pyrrole derivatives with similar functional groups. Examples include:

  • **METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential biological activity that arises from this unique structure.

Properties

IUPAC Name

methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO7/c1-6-34-22-15-18(7-9-20(22)28)13-19-24(26(30)33-5)16(2)27(25(19)29)12-11-17-8-10-21(31-3)23(14-17)32-4/h7-10,13-15,28H,6,11-12H2,1-5H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTWAQIJVCIWJM-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=C(N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=C(N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL (4Z)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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